

# An In-Depth Technical Guide to 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid

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## Compound of Interest

Compound Name: 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid

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## Introduction

**2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid**, a bifunctional indole derivative, serves as a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid bicyclic scaffold, decorated with both an ester and a carboxylic acid, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, synthesis, characterization, and applications, tailored for researchers and professionals in drug development. The indole nucleus is a privileged scaffold in pharmacology, appearing in numerous natural products and synthetic drugs.<sup>[1][2]</sup> This compound, in particular, enables chemists to perform orthogonal modifications—selectively reacting at either the carboxylic acid or the ester function—to systematically explore the structure-activity relationships (SAR) of new chemical entities.<sup>[3][4]</sup>

## Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and key physical properties of this compound are summarized below.

## Nomenclature and Structure

- IUPAC Name: 2-ethoxycarbonyl-1H-indole-5-carboxylic acid<sup>[5]</sup>

- Synonyms: 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester, 2-Ethoxycarbonyl-5-indole carboxylic acid[6]
- CAS Number: 138731-14-3[5][6][7]

The molecule consists of a central indole ring system. An ethoxycarbonyl (ethyl ester) group is attached at the C2 position, and a carboxylic acid group is present at the C5 position of the indole ring.

## Physicochemical Data

A summary of the key computed and experimental properties is provided in Table 1. These parameters are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions, purification, and analytical procedures.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>4</sub>	[PubChem CID 18071365][5]
Molecular Weight	233.22 g/mol	[PubChem CID 18071365][5]
Physical Form	Solid	[Fisher Scientific]
Purity (Typical)	≥95%	[Fisher Scientific]
InChI Key	CAVYPAYXEMVXMS-UHFFFAOYSA-N	[PubChem CID 18071365][5]
SMILES	CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O	[PubChem CID 18071365][5]

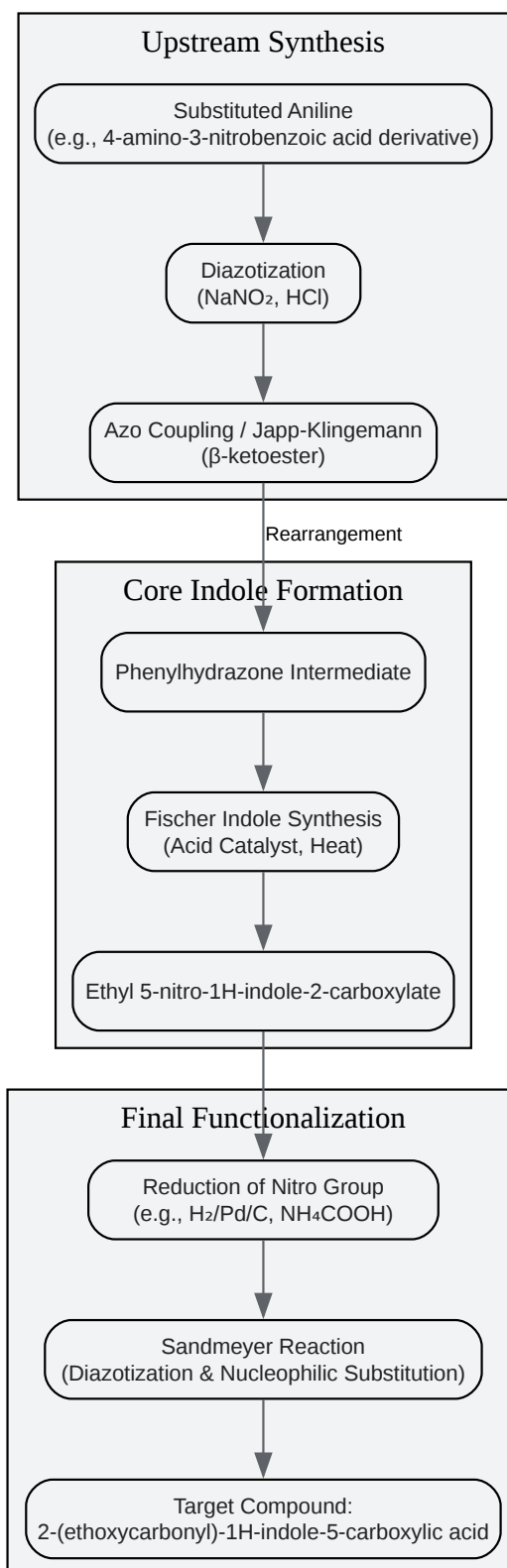
Table 1: Key Physicochemical Properties of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid**.

## Synthesis and Purification

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Several strategies exist, with the Fischer and Reissert indole syntheses being classical and reliable methods for producing indole-2-carboxylates.[2][8] The Japp-Klingemann reaction also provides a robust route to these scaffolds.[9]

## General Synthesis Workflow

A common synthetic approach involves the cyclization of a suitably substituted phenylhydrazone precursor, which is itself derived from a corresponding aniline. The workflow ensures high yields and control over the substitution pattern on the benzene ring portion of the indole.



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Caption: Generalized workflow for the synthesis of the target indole.

## Detailed Experimental Protocol: Synthesis from Ethyl 5-nitro-1H-indole-2-carboxylate

This protocol outlines the final steps from a common precursor, ethyl 5-nitro-1H-indole-2-carboxylate, which can be prepared via methods like the Reissert synthesis.[\[2\]](#)

### Step 1: Reduction of the Nitro Group to an Amine[\[10\]](#)

- **Rationale:** The nitro group is a versatile precursor to an amine, which is required for the subsequent Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.
- **Procedure:**
  - To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol (EtOH), add ammonium formate ( $\text{NH}_4\text{COOH}$ , 4.0 eq).
  - Carefully add 5% Palladium on carbon (Pd/C, 10% by weight) under an inert nitrogen atmosphere.
  - Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with additional EtOH.
  - Concentrate the filtrate under reduced pressure to yield crude ethyl 5-amino-1H-indole-2-carboxylate. This product is often used in the next step without further purification.

### Step 2: Conversion of Amine to Carboxylic Acid via Sandmeyer Reaction

- **Rationale:** The Sandmeyer reaction is a classic method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. Here, we use it to introduce the carboxylic acid.
- **Procedure:**

- Dissolve the crude ethyl 5-amino-1H-indole-2-carboxylate in an aqueous acidic solution (e.g., HCl/H<sub>2</sub>O) at 0-5 °C.
- Add a solution of sodium nitrite (NaNO<sub>2</sub>, ~1.1 eq) dropwise while maintaining the low temperature to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
- Slowly add the cold diazonium salt solution to the cyanide solution. A reaction is often evidenced by the evolution of nitrogen gas.
- Allow the reaction to warm to room temperature and stir for several hours.
- The resulting nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) or base (e.g., NaOH/H<sub>2</sub>O) followed by acidic workup.
- Extract the final product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

### Step 3: Purification

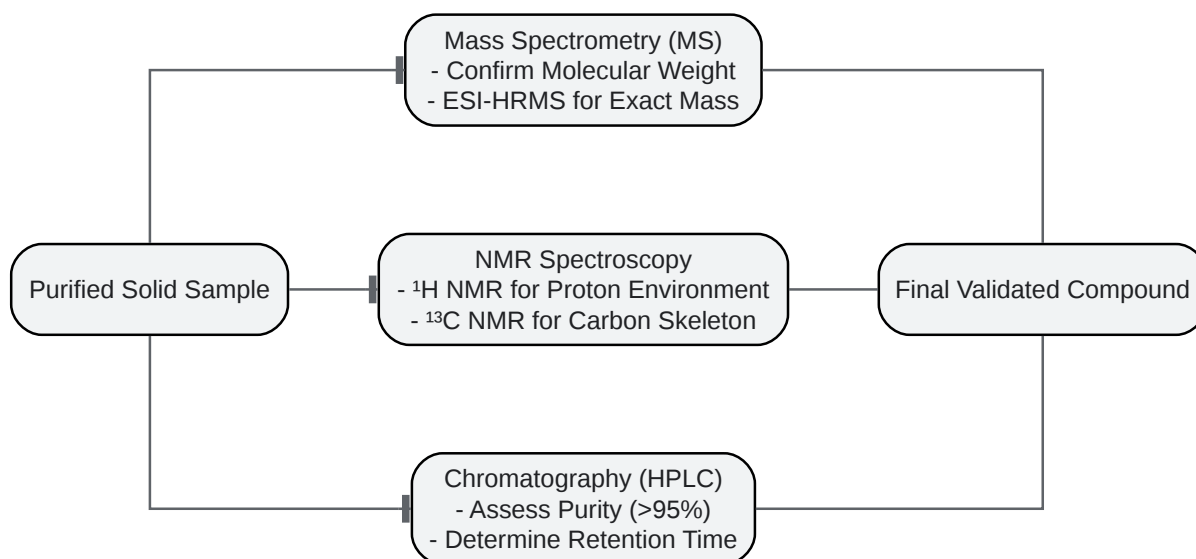
- Rationale: Recrystallization is an effective method for purifying solid crystalline compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
- Procedure:
  - Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
  - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic methods provides a

self-validating system of analysis.

## Standard Analytical Workflow



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Caption: Standard workflow for analytical validation.

## Expected Spectroscopic Data

While a specific, published spectrum for this exact compound is not readily available in public databases, data from closely related analogs can be used to predict the expected signals. For instance, the  $^1\text{H}$  NMR spectrum of ethyl 5-nitro-1H-indole-2-carboxylate shows characteristic signals for the indole ring protons, the ethyl group, and a downfield singlet for the N-H proton.

[11]

- $^1\text{H}$  NMR ( $\text{DMSO-d}_6$ ):
  - ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
  - ~11.9 ppm (s, 1H): Indole N-H proton.
  - ~8.0-7.2 ppm (m, 3H): Aromatic protons on the indole ring (H4, H6, H7).
  - ~7.1 ppm (s, 1H): Indole H3 proton.

- ~4.3 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH<sub>2</sub>CH<sub>3</sub>).
- ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH<sub>2</sub>CH<sub>3</sub>).
- <sup>13</sup>C NMR (DMSO-d<sub>6</sub>):
  - ~168 ppm: Carboxylic acid carbonyl carbon.
  - ~161 ppm: Ester carbonyl carbon.
  - ~140-110 ppm: Aromatic and indole ring carbons.
  - ~61 ppm: Methylene carbon of the ethyl ester.
  - ~14 ppm: Methyl carbon of the ethyl ester.
- Mass Spectrometry (ESI-HRMS):
  - Expected m/z for [M-H]<sup>-</sup>: 232.0615 (Calculated for C<sub>12</sub>H<sub>10</sub>NO<sub>4</sub><sup>-</sup>).[\[11\]](#)

## Applications in Research and Drug Development

Indole-2-carboxylates are prominent scaffolds in medicinal chemistry.[\[1\]](#) They serve as key intermediates for compounds targeting a wide range of biological targets, including enzymes and receptors.

## Role as a Synthetic Intermediate

The primary value of **2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid** lies in its bifunctional nature. The carboxylic acid can be readily converted into amides, while the ester can be hydrolyzed or reduced. This allows for the divergent synthesis of chemical libraries for screening. For example, indole-2-carboxamides have been explored as potent inhibitors of HIV-1 integrase and as agents against *Trypanosoma cruzi*, the parasite that causes Chagas disease.[\[3\]](#)[\[11\]](#)

## Case Study: Development of Bioactive Agents

In drug discovery campaigns, small, aliphatic, and electron-donating groups at the 5-position of the indole ring are often favored for potency against certain targets.[\[3\]](#)[\[4\]](#) The carboxylic acid at



this position provides a handle to install various groups through amide coupling or other transformations, making it a strategic starting point for SAR studies. For example, coupling with various amines would generate a library of indole-2-ester-5-carboxamides, which could be screened for biological activity. Subsequent hydrolysis of the ester at the 2-position would yield another set of derivatives for further testing.

## Conclusion

**2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid** is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and dual reactivity offer chemists a reliable and flexible platform for the synthesis of novel, complex molecules. The robust synthetic routes and clear analytical characterization pathways described in this guide provide a solid foundation for its effective utilization in research and development settings.

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